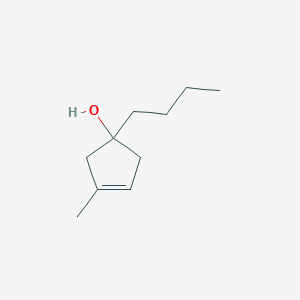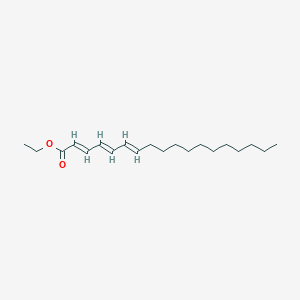
1,1'-(Ethane-1,2-diyl)bis(4-octadecylpiperazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyl)bis(4-octadecylpiperazine): is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound’s structure features two piperazine rings connected by an ethane-1,2-diyl bridge, with each piperazine ring substituted by an octadecyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-octadecylpiperazine) typically involves the reaction of piperazine with octadecyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the carbon atoms of the octadecyl halides, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Ethane-1,2-diyl)bis(4-octadecylpiperazine) follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Continuous flow reactors and automated synthesis systems are often employed to scale up the production process. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis(4-octadecylpiperazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxides of the piperazine rings.
Reduction: Secondary amines.
Substitution: Derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(Ethane-1,2-diyl)bis(4-octadecylpiperazine) is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, the compound is studied for its potential as a drug delivery agent. The long octadecyl chains provide hydrophobic interactions that can enhance the solubility and bioavailability of hydrophobic drugs.
Medicine: The compound’s piperazine core is of interest in medicinal chemistry for the development of new pharmaceuticals. Piperazine derivatives are known for their activity against various central nervous system disorders, and 1,1’-(Ethane-1,2-diyl)bis(4-octadecylpiperazine) is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the properties of various formulations.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-octadecylpiperazine) is primarily based on its ability to interact with biological membranes and proteins. The long octadecyl chains facilitate the insertion of the compound into lipid bilayers, altering membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound proteins and receptors, leading to various biological effects. Additionally, the piperazine rings can form hydrogen bonds and ionic interactions with target molecules, further influencing their activity.
Comparación Con Compuestos Similares
1,1’-(Ethane-1,2-diyl)bis(4-methylpiperazine): Similar structure but with shorter alkyl chains.
1,1’-(Propane-1,3-diyl)bis(4-octadecylpiperazine): Similar structure with a propane-1,3-diyl bridge instead of ethane-1,2-diyl.
1,1’-(Butane-1,4-diyl)bis(4-octadecylpiperazine): Similar structure with a butane-1,4-diyl bridge.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis(4-octadecylpiperazine) is unique due to its specific combination of a piperazine core with long octadecyl chains and an ethane-1,2-diyl bridge. This unique structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and membrane interaction capabilities, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
142314-32-7 |
|---|---|
Fórmula molecular |
C46H94N4 |
Peso molecular |
703.3 g/mol |
Nombre IUPAC |
1-octadecyl-4-[2-(4-octadecylpiperazin-1-yl)ethyl]piperazine |
InChI |
InChI=1S/C46H94N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47-37-41-49(42-38-47)45-46-50-43-39-48(40-44-50)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3 |
Clave InChI |
YOKHPZNABJZWFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1CCN(CC1)CCN2CCN(CC2)CCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12547251.png)


![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)

![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)






